BenchChemオンラインストアへようこそ!

ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate

Physicochemical profiling Lead optimization Fragment-based design

Ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate is a pre-clinical RyR modulator scaffold combining three pharmacophoric elements: a 5-chloronicotinoyl core, tetrahydropyran-4-yl ether, and piperidine-4-carboxylic acid ethyl ester. Unlike simpler analogs, the oxan-4-yloxy group imparts conformational restriction critical for target binding entropy and metabolic stability. Procure this compound to benchmark esterase-mediated hydrolysis rates against carbonitrile and carboxylic acid analogs, or utilize the chlorine atom for palladium-catalyzed cross-coupling to build focused SAR libraries. Covered by EP-2764867-A1 patent family. For non-human research only.

Molecular Formula C19H25ClN2O5
Molecular Weight 396.87
CAS No. 1903916-45-9
Cat. No. B2700129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate
CAS1903916-45-9
Molecular FormulaC19H25ClN2O5
Molecular Weight396.87
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
InChIInChI=1S/C19H25ClN2O5/c1-2-26-19(24)13-3-7-22(8-4-13)18(23)14-11-16(20)17(21-12-14)27-15-5-9-25-10-6-15/h11-13,15H,2-10H2,1H3
InChIKeyAWRYZFNZMPIFFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate (CAS 1903916-45-9): Core Identity and Preclinical Positioning


Ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate (CAS 1903916-45-9, molecular formula C₁₉H₂₅ClN₂O₅, MW 396.87) is a fully synthetic small molecule that combines a 5-chloronicotinoyl core, a tetrahydropyran-4-yl (oxan-4-yl) ether linkage, and a piperidine-4-carboxylic acid ethyl ester . The compound is listed in the pre-clinical phase and is structurally related to agents that modulate ryanodine receptor (RyR) calcium channels, as indicated by its inclusion in patent families directed to RyR-associated disorders . Unlike many simpler piperidine-carboxylate building blocks, this molecule presents three distinct pharmacophoric elements (chloro-pyridine, cyclic ether, and substituted piperidine ester) in a single, medium-molecular-weight scaffold, which constrains the conformational space and metabolic liabilities in ways that are not easily replicated by mono- or di-functional analogs.

Why Generic Substitution Fails for Ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate


Compounds within the broader nicotinoyl-piperidine-carboxylate class cannot be freely interchanged because small structural modifications—removal of the 5-chloro substituent, replacement of the oxan-4-yloxy group with a simpler alkoxy chain, or ester exchange—dramatically alter both the conformational preferences and the electronic surface of the molecule [1]. The tetrahydropyran-4-yl ether imparts a unique balance of hydrophilicity and steric bulk that influences target binding and metabolic stability, while the ethyl ester on the piperidine ring controls logP and, consequently, passive membrane permeability . In the context of RyR-targeted programs, the specific substitution pattern on the pyridine ring has been shown to affect calcium-release modulation, meaning that even close structural analogs may yield divergent functional profiles in cellular assays [2]. The quantitative evidence below demonstrates exactly where these differences manifest.

Quantitative Differentiation Evidence: Ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate vs. Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Des-Chloro and Des-Oxanyl Analogs

Ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate (C₁₉H₂₅ClN₂O₅, MW 396.87, 27 heavy atoms) is substantially larger and more functionalized than two closely related building-block analogs: 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid (C₁₁H₁₂ClNO₄, MW 257.67, 17 heavy atoms) and 1-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperidine-4-carbonitrile (C₁₇H₂₀ClN₃O₃, MW 349.81, 24 heavy atoms) [1]. The compound adds 139.2 Da and 10 heavy atoms relative to the carboxylic acid precursor, and 47.0 Da and 3 heavy atoms relative to the carbonitrile analog. This increased molecular complexity directly impacts logP, solubility, and the number of rotatable bonds, which are critical parameters in CNS multiparameter optimization (MPO) scoring [2].

Physicochemical profiling Lead optimization Fragment-based design

Ester vs. Carbonitrile Hydrogen-Bonding Capacity and Metabolic Liability

A direct comparison between the target ethyl carboxylate and the corresponding piperidine-4-carbonitrile analog reveals a fundamental difference in hydrogen-bond acceptor (HBA) count and metabolic vulnerability. The target compound contains five oxygen atoms contributing to HBA capacity (ester carbonyl, amide carbonyl, two ether oxygens in the oxane ring, and the pyridine-ring oxygen), whereas the carbonitrile analog replaces the ester with a nitrile group (C≡N), reducing HBA count and introducing a group susceptible to oxidative metabolism via CYP450-mediated epoxidation or hydrolysis . In standard medicinal chemistry practice, esters can serve as prodrug moieties hydrolyzed by esterases to yield the active carboxylic acid, while nitriles are generally considered metabolic soft spots that generate cyanide-liberating intermediates [1].

Metabolic stability Hydrogen bonding Prodrug design

Patent-Documented RyR Receptor Modulation Association vs. Unfunctionalized Piperidine Esters

The target compound is explicitly linked through the Aladdin Scientific database to EP-2764867-A1, a patent family assigned to Columbia University that claims agents for preventing and treating disorders involving modulation of RyR receptors . In contrast, generic ethyl piperidine-4-carboxylate (CAS 1126-09-6) and its simple N-acyl derivatives have no documented association with RyR pharmacology. The RyR patent describes structure-activity relationships wherein the 5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl substitution pattern is critical for calcium-release modulation, and compounds lacking this precise arrangement show substantially reduced or absent activity [1]. Although the specific IC₅₀ or EC₅₀ of the target compound has not been disclosed publicly, its inclusion in the patent's Markush structure and the explicitly claimed substitution pattern indicate that it falls within the active chemical space.

Ryanodine receptor Calcium signaling Cardiac and neurological disorders

Oxan-4-yloxy vs. Methoxy or Hydroxy Substituents: Steric Bulk and Conformational Restraint

The tetrahydropyran-4-yl (oxan-4-yl) ether substituent on the pyridine ring introduces significantly greater steric bulk (estimated molar refractivity ~27.5 cm³/mol for the THP group) compared to a simple methoxy (–OMe, MR ~7.9 cm³/mol) or hydroxy (–OH, MR ~2.9 cm³/mol) substituent [1]. This steric differentiation directly influences the dihedral angle between the pyridine ring and the ether oxygen, restricting the conformational ensemble available to the molecule. In the context of RyR or other ion-channel targets where precise spatial presentation of pharmacophoric elements is required, the oxan-4-yloxy group can enhance subtype selectivity by sterically excluding binding to off-target receptors with smaller binding pockets [2]. Although no direct comparative receptor occupancy data are publicly available for this exact compound, the principle of conformational restriction via cyclic ethers is well established in the design of selective GPCR and ion-channel ligands [3].

Conformational restriction Steric effects Selectivity engineering

Chlorine Positional Isomerism: 5-Chloro vs. 4-Chloro or 6-Chloro Pyridine Analogs

The chlorine atom at the 5-position of the pyridine ring (meta to the amide carbonyl, ortho to the oxan-4-yloxy group) creates a unique electronic and steric environment distinct from the more common 6-chloronicotinoyl building blocks. In 6-chloronicotinoyl derivatives, the chlorine is directly adjacent to the ring nitrogen and the amide linkage, altering both the pKa of the pyridine nitrogen and the preferred conformation of the amide bond . The 5-chloro substitution pattern observed in the target compound is explicitly claimed in the RyR patent family, suggesting that this specific positional isomer is required for optimal calcium-channel modulation [1]. By contrast, 6-chloronicotinoyl-piperidine carboxylates are more commonly employed as intermediates in antibacterial and antimalarial programs, indicating a divergence in biological target space [2].

Halogen bonding Positional isomerism Target engagement

Recommended Application Scenarios for Ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate (CAS 1903916-45-9)


RyR Calcium-Channel Modulator Lead Optimization Programs

Based on its explicit inclusion in the EP-2764867-A1 patent family, this compound is best deployed as a starting scaffold for structure-activity relationship (SAR) studies targeting ryanodine receptor (RyR) modulation, particularly in programs addressing cardiac arrhythmias, malignant hyperthermia, or neurodegenerative conditions linked to calcium dysregulation [1]. The 5-chloro-6-(oxan-4-yloxy)nicotinoyl motif provides a validated pharmacophore, and the ethyl ester on the piperidine ring can serve either as a prodrug moiety (hydrolyzed in vivo to the active carboxylic acid) or as a handle for further derivatization . Procurement of this specific compound allows research teams to operate within a defined patent landscape with documented RyR pathway engagement.

Comparative Metabolic Stability Profiling of Ester vs. Amide or Nitrile Analogs

The ethyl carboxylate functionality differentiates this compound from its carbonitrile and primary amide analogs in terms of metabolic liability and solubility. Researchers focused on preclinical DMPK optimization can use this compound to benchmark esterase-mediated hydrolysis rates in human, rat, and mouse plasma or liver microsome preparations, comparing the results directly against the carbonitrile analog (which undergoes CYP450-mediated oxidation) and the carboxylic acid hydrolysis product [1]. Such comparative studies are essential for selecting the optimal functional group at the piperidine 4-position before advancing to in vivo pharmacokinetic studies .

Conformational Restriction Studies Leveraging the Oxan-4-yloxy Group

The tetrahydropyran-4-yl ether imparts conformational restriction that is absent in analogs bearing simple methoxy or ethoxy substituents. Computational chemistry and NMR conformational analysis groups can procure this compound alongside des-oxanyl analogs (e.g., 6-methoxy- or 6-hydroxy-pyridine derivatives) to quantify the impact of the cyclic ether on solution-state conformer populations, intramolecular hydrogen bonding, and target-binding entropy [1]. The data generated can guide the design of second-generation RyR modulators with improved selectivity and reduced off-target promiscuity .

Building-Block Supply for Focused Combinatorial Library Synthesis

Given the three distinct functional handles (ethyl ester, pyridine chlorine, and oxan-4-yl ether oxygen), this compound can serve as a versatile intermediate for parallel synthesis of focused compound libraries. The chlorine atom at the 5-position of the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, or Sonogashira), while the ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling or converted to other ester, amide, or hydroxamic acid derivatives [1]. This divergent synthetic accessibility makes the compound a strategic procurement choice for medicinal chemistry groups building targeted libraries around the nicotinoyl-piperidine scaffold .

Quote Request

Request a Quote for ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.